molecular formula C8H9F2NO B1407306 O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine CAS No. 1373211-32-5

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

Cat. No.: B1407306
CAS No.: 1373211-32-5
M. Wt: 173.16 g/mol
InChI Key: PDFQPZRXJPOIFX-UHFFFAOYSA-N
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Description

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4-difluorophenyl ethyl moiety

Scientific Research Applications

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2,4-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • O-[2-(2,4-difluorophenyl)methyl]hydroxylamine
  • O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine
  • 2,4-difluorophenyl isocyanate

Uniqueness

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.

Properties

IUPAC Name

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQPZRXJPOIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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